GB1107 -

GB1107

Catalog Number: EVT-268912
CAS Number:
Molecular Formula: C20H16Cl2F3N3O4S
Molecular Weight: 522.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis
GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. GB1107 Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

TD139

2-Phosphonomethyl pentanedioic acid (2-PMPA)

    Relevance: While not structurally related to GB1107, 2-PMPA was investigated in combination with GB1107 and other compounds in prostate cancer research. [] The study aimed to evaluate the synergistic cytotoxic effects of combining different inhibitors, including galectin-3 inhibitors like GB1107, with standard chemotherapy drugs.

Enzalutamide (ENZ)

    Relevance: Similar to 2-PMPA, enzalutamide is not structurally related to GB1107 but was investigated in combination with GB1107 in prostate cancer research. [] The study aimed to evaluate the potential synergistic effects of combining enzalutamide with GB1107 and other inhibitors as a treatment strategy for prostate cancer.

Docetaxel (DOC)

    Relevance: Although structurally unrelated to GB1107, docetaxel was included in a study alongside GB1107 to investigate potential synergistic cytotoxic effects in various prostate cancer cell lines. [] The research explored combining different inhibitors, including GB1107, with standard chemotherapy drugs like docetaxel to enhance treatment efficacy.

Lactose

    Relevance: Lactose was used as a control sugar in a study investigating the mechanism of galacto-oligosaccharide (GOS)-induced IgE cross-linking on basophils. [] The study found that lactose exhibited an inhibitory effect on GOS-induced basophil activation, but this effect was attributed to the cross-reactivity of GOS-specific IgE to lactose rather than a specific interaction with galectin-3.

Thiodigalactoside (TDG)

    Relevance: Similar to lactose, thiodigalactoside was used as a control sugar in the study on GOS-induced basophil activation. [] The study found that TDG also exhibited an inhibitory effect, but this was attributed to the cross-reactivity of GOS-specific IgE to TDG rather than a specific interaction with galectin-3.

GB1490

    Compound Description: GB1490 is a potent and selective small-molecule inhibitor of galectin-1, specifically designed based on the structure of thiogalactoside-based galectin-3 inhibitors. [] It demonstrates high affinity for galectin-1 and exhibits favorable pharmacokinetic properties, including high oral bioavailability in mice. [] GB1490 has shown efficacy in reversing galectin-1-induced apoptosis in Jurkat cells at low micromolar concentrations. []

Overview

GB1107, also known as 3,4-dichlorophenyl 3-deoxy-3-[4(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside, is a novel small-molecule inhibitor of galectin-3, a carbohydrate-binding protein implicated in various pathological processes including cancer and fibrosis. The compound has shown significant promise in preclinical studies for its ability to inhibit tumor growth and metastasis, particularly in lung adenocarcinoma models. Its development represents a strategic effort to target galectin-3 for therapeutic interventions in cancer and other diseases where this protein plays a critical role .

Source and Classification

GB1107 was developed by Galecto Biotech and classified as a galectin-3 antagonist. It belongs to a broader category of small-molecule galectin inhibitors that are being explored for their potential applications in treating various diseases characterized by galectin dysregulation. The compound's structure allows it to interact specifically with galectin-3, providing a basis for its therapeutic effects .

Synthesis Analysis

Methods

Technical Details

The synthetic pathway typically includes:

  1. Formation of the Galactopyranoside Backbone: Starting from levoglucosan, the initial steps involve rearrangement reactions to form the core structure.
  2. Introduction of Functional Groups: Subsequent reactions incorporate various functional groups such as triazoles through click chemistry methods, allowing for the precise modification of the compound's chemical properties.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological testing .
Molecular Structure Analysis

Structure

GB1107 features a complex molecular structure characterized by:

  • A galactopyranoside core.
  • A triazole moiety that enhances its binding affinity to galectin-3.
  • A dichlorophenyl group which contributes to its lipophilicity and biological activity.

Data

Key structural data include:

  • Molecular formula: C₁₅H₁₄Cl₂F₃N₃O₅S
  • Molecular weight: Approximately 426.25 g/mol
  • The presence of multiple functional groups facilitates interactions with biological targets .
Chemical Reactions Analysis

Reactions

GB1107 undergoes several key chemical reactions during its synthesis and in biological contexts:

  1. Nucleophilic Substitution Reactions: Essential for forming the glycosidic bond in the galactopyranoside structure.
  2. Click Chemistry: Utilized for attaching the triazole moiety to enhance binding properties.
  3. Hydrolysis: In biological environments, GB1107 may undergo hydrolysis, affecting its stability and activity.

Technical Details

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time, which are optimized during synthesis to achieve high yields and purity .

Mechanism of Action

GB1107 exerts its therapeutic effects primarily through inhibition of galectin-3 activity. The mechanism involves:

  1. Binding Affinity: GB1107 binds specifically to the carbohydrate recognition domain of galectin-3, blocking its interaction with glycoproteins involved in cell adhesion and signaling.
  2. Inhibition of Tumor Growth: By inhibiting galectin-3, GB1107 disrupts pathways that promote cancer cell proliferation and metastasis.
  3. Induction of Anoikis: The compound has been shown to restore anoikis sensitivity in cancer cells, promoting programmed cell death when cells lose attachment .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Log P (partition coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.

Relevant data include:

  • Polar Surface Area (PSA): Approximately 101 Ų, suggesting favorable permeability characteristics across biological membranes .
Applications

GB1107 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: As a galectin-3 antagonist, it shows promise in inhibiting tumor growth and enhancing responses to existing therapies such as immune checkpoint inhibitors.
  • Research Tool: It serves as a valuable tool for studying galectin biology and its role in various diseases beyond cancer, including fibrosis and inflammation .
Introduction to GB1107: A Galectin-3 Inhibitor

Galectin-3 in Pathophysiology: Role in Fibrosis, Cancer, and Immune Regulation

Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a unique chimeric member of the galectin family, characterized by a C-terminal carbohydrate recognition domain (CRD) and an N-terminal proline/glycine-rich domain. This structure enables oligomerization and formation of a lattice on cell surfaces, which regulates receptor dynamics, signaling, and endocytosis [4] [10]. Gal-3 is highly expressed in macrophages and epithelial cells and is secreted into the extracellular matrix, where it drives pathogenic processes in fibrosis and cancer.

In fibrotic diseases, Gal-3 activates hepatic stellate cells, promoting their differentiation into collagen-producing myofibroblasts. It sustains a pro-fibrotic loop by facilitating macrophage-to-myofibroblast crosstalk and amplifying TGF-β and PDGF signaling. Preclinical models, such as CCl₄-induced liver fibrosis, show Gal-3 knockout mice exhibit >70% reduction in collagen deposition [1] [4] [10]. Elevated Gal-3 levels correlate with disease severity in non-alcoholic steatohepatitis (NASH) and cirrhosis, where it accelerates extracellular matrix remodeling and collagen assembly [1] [4].

In cancer biology, Gal-3 fosters tumor progression by:

  • Immune Evasion: Suppressing CD8⁺ T-cell infiltration and polarizing tumor-associated macrophages (TAMs) toward the immunosuppressive M2 phenotype [2] [6].
  • Metastasis: Enhancing cancer cell adhesion, angiogenesis, and survival in circulation [2] [8].
  • Oncogenic Signaling: Activating STAT3 and Wnt/β-catenin pathways. In gastric cancer, Gal-3 mediates crosstalk between Wnt and STAT3, with its overexpression linked to poor prognosis [8].

Table 1: Pathological Roles of Galectin-3 in Fibrosis and Cancer

Disease ContextKey MechanismsDownstream Effects
Liver FibrosisTGFβRII/PDGFR activation; Macrophage polarizationMyofibroblast differentiation; Collagen deposition
Lung AdenocarcinomaPD-L1 upregulation; M2 TAM polarizationReduced T-cell cytotoxicity; Tumor immune escape
Gastric CancerSTAT3-WNT crosstalk; β-catenin stabilizationTumor proliferation; Metastasis

Emergence of GB1107 as a Selective Galectin-3 Antagonist

GB1107 ((2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol) is a rationally designed small-molecule inhibitor targeting Gal-3’s CRD. Its discovery addressed limitations of early Gal-3 inhibitors (e.g., polysaccharides like belapectin), which suffered from low oral bioavailability and poor target affinity [4] [9].

Molecular Specificity:

  • High Affinity: Binds human Gal-3 with a Kd of 37 nM, driven by halogen-rich aryl triazole interactions within the CRD [3] [5] [7].
  • Selectivity: >1,000-fold selectivity over other galectins (e.g., Gal-1, -7, -9) and 20–100-fold lower affinity for Gal-2/Gal-4 CRD [3] [9]. Surface plasmon resonance (SPR) studies confirm GB1107 disrupts Gal-3 binding to TGFβRII, PDGFRα, and PDGFRβ with IC₅₀ values of 293–324 nM [4].

Preclinical Efficacy:

  • Fibrosis Models: In CCl₄-induced mouse liver fibrosis, oral GB1107 (10 mg/kg/day for 4 weeks) reduced collagen deposition by >50% and reversed 1,659 differentially expressed genes (DEGs) linked to extracellular matrix remodeling [1] [4].
  • Cancer Models:
  • In lung adenocarcinoma, GB1107 monotherapy reduced tumor growth by 40–60% and metastasis by blocking Gal-3-dependent immunosuppression. It increased M1 macrophage polarization and CD8⁺ T-cell infiltration [2] [6].
  • In orthotopic gastric cancer models, GB1107 inhibited β-catenin/pSTAT3 co-localization, suppressing tumor progression [8].
  • Immunotherapy Synergy: Combined with anti-PD-L1, GB1107 enhanced expression of cytotoxic effectors (IFN-γ, granzyme B) and apoptosis markers (cleaved caspase-3), overcoming checkpoint inhibitor resistance [2] [6].

Table 2: Preclinical Efficacy of GB1107 in Disease Models

Model SystemInterventionKey OutcomesMolecular Changes
CCl₄-Induced Liver Fibrosis10 mg/kg/day × 4 weeks↓ Fibrosis area (p<0.01); ↓ Plasma transaminasesReversal of 1,147/1,659 CCl₄-induced DEGs
Lung Adenocarcinoma (A549)10 mg/kg/day × 12 days↓ Tumor volume (p<0.001); ↓ Metastatic burden↑ M1 macrophages; ↑ CD8⁺ T-cell infiltration
Anti-PD-L1 CombinationGB1107 + PD-L1 blockade↑ 300% IFN-γ; ↑ Tumor regression vs. monotherapy↑ Perforin-1; ↑ Fas ligand; ↑ Cleaved caspase-3

Significance of Orally Bioavailable Small-Molecule Inhibitors

The therapeutic landscape for Gal-3-dependent diseases has been hindered by the absence of inhibitors with favorable pharmacokinetics. Early candidates (e.g., belapectin) were restricted to intravenous delivery due to their polymeric nature [4]. GB1107 represents a breakthrough as an orally bioavailable small molecule, enabling chronic dosing essential for fibrosis and cancer treatment.

Pharmacokinetic Advantages:

  • Oral Activity: Achieves effective plasma concentrations after oral administration in mice, with once-daily dosing sufficient for efficacy [4] [8].
  • Species-Specific Optimization: While GB1107 shows 26-fold higher affinity for human vs. mouse Gal-3, its pharmacokinetic profile (e.g., absorption, half-life) is optimized for murine studies, making it a critical tool compound [4].

Clinical Translation:Although GB1107 itself exhibits toxicology flags (e.g., hERG inhibition), it informed the development of GB1211—a clinical-stage analog with improved safety and human Gal-3 affinity. GB1211 is advancing in Phase II trials for liver cirrhosis and NSCLC [4] [8]. The success of GB1107 validates:

  • Target Engagement: Oral inhibitors can achieve sufficient exposure to modulate Gal-3 signaling cascades in vivo.
  • Therapeutic Versatility: Single-agent efficacy in fibrosis and cancer, plus synergy with immunotherapies, underscores Gal-3’s role as a master regulator of chronic disease pathways.

Table 3: Key Galectin-3 Inhibitors in Development

CompoundClassAffinity (Kd)AdministrationStagePrimary Indications
GB1107Small molecule37 nM (human)OralPreclinicalFibrosis, cancer
GB1211Small moleculeSub-nM (human)OralPhase IINSCLC, liver cirrhosis
BelapectinPolysaccharideμM rangeIntravenousPhase II/IIINASH cirrhosis

Properties

Product Name

GB1107

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol

Molecular Formula

C20H16Cl2F3N3O4S

Molecular Weight

522.3 g/mol

InChI

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1

InChI Key

CSGJIUAIYDKFPC-DABHTEOTSA-N

SMILES

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

GB1107; GB-1107; GB 1107;

Canonical SMILES

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.